molecular formula C10H12O2S B13637002 1-(3-Methylthiophen-2-yl)pentane-1,3-dione

1-(3-Methylthiophen-2-yl)pentane-1,3-dione

Cat. No.: B13637002
M. Wt: 196.27 g/mol
InChI Key: UHDNFIAVQRWODX-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)pentane-1,3-dione is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position The compound’s structure includes a thiophene ring substituted with a methyl group at the 3-position and a pentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene with pentane-1,3-dione in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or toluene. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiophene derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methyl group or the thiophene ring can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-(3-Methylthiophen-2-yl)pentane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Methylthiophen-2-yl)pentane-1,3-dione can be compared with other similar compounds, such as:

    1-(5-Methylthiophen-2-yl)pentane-1,3-dione: Similar structure but with the methyl group at the 5-position.

    1-(3-Methylthiophen-2-yl)butane-1,3-dione: Similar structure but with a butane-1,3-dione moiety instead of pentane-1,3-dione.

    1-(3-Methylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a hexane-1,3-dione moiety instead of pentane-1,3-dione.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentane-1,3-dione moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)pentane-1,3-dione

InChI

InChI=1S/C10H12O2S/c1-3-8(11)6-9(12)10-7(2)4-5-13-10/h4-5H,3,6H2,1-2H3

InChI Key

UHDNFIAVQRWODX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=C(C=CS1)C

Origin of Product

United States

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